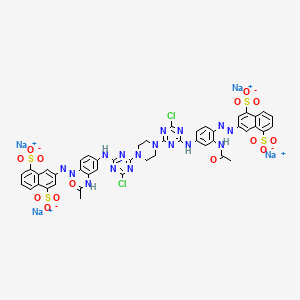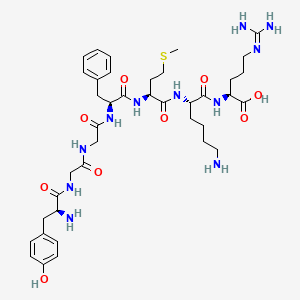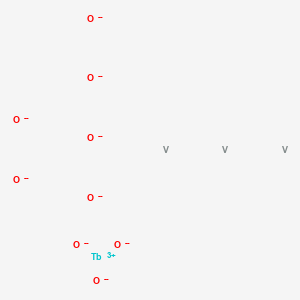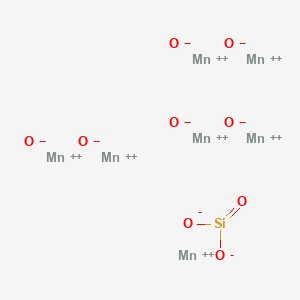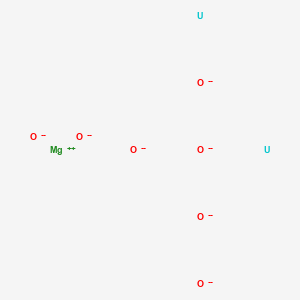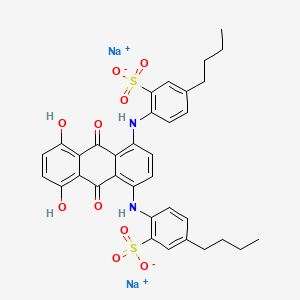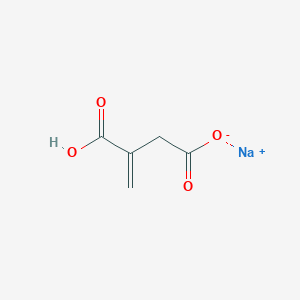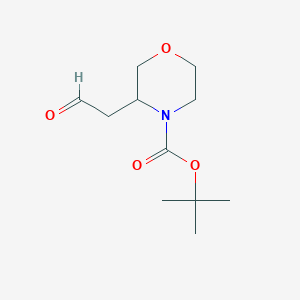
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate, also known as Boc-Morpholine-4-carboxylic acid, is a chemical compound used in various scientific research applications. It is a derivative of morpholine and is synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid is not well understood. However, it is believed to inhibit various enzymes, such as protein kinases and proteases, by binding to their active sites. This inhibition results in the prevention of various cellular processes, such as cell division and protein synthesis.
Biochemical and Physiological Effects:
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid has various biochemical and physiological effects, depending on its concentration and the specific enzyme it inhibits. It can affect cell division, protein synthesis, and other cellular processes, resulting in various physiological effects, such as cell death and growth inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid has various advantages and limitations for lab experiments. Its advantages include its easy synthesis, high purity, and compatibility with various solvents and reagents. Its limitations include its potential toxicity and lack of specificity for certain enzymes.
Direcciones Futuras
For Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid include its use in the development of new drugs and pharmaceuticals, such as cancer therapeutics and antibiotics. It can also be used in the development of new materials, such as polymers and dendrimers, with specific properties and functions. Further research is needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid is widely used in scientific research as a building block for the synthesis of various compounds, such as peptides and amino acids. It is used in the synthesis of various drugs and pharmaceuticals, such as inhibitors of protein kinases and proteases. Tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylatene-4-carboxylic acid is also used in the development of new materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657778 | |
| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886365-55-5 | |
| Record name | tert-Butyl 3-(2-oxoethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



